molecular formula C21H20N4O3S B11377504 2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11377504
M. Wt: 408.5 g/mol
InChI Key: VCPJWNJQWAJHDM-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a unique structure. Let’s break it down:
    • The core structure consists of a benzamide group (a benzene ring with an amide functional group attached).
    • Attached to the benzamide is a thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms).
    • The 5-oxo-1-phenylpyrrolidin-3-yl moiety is connected to the thiadiazole ring.
    • Finally, there’s an ethoxy group (an oxygen atom bonded to an ethyl group) at one end.
  • This compound’s intricate structure suggests potential biological activity.
  • Preparation Methods

    • Researchers have synthesized this compound using a parallel solution-phase approach .
    • The synthesis involves several steps:
      • Starting from itaconic acid , they transformed it into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids.
      • These key intermediates were then amidated with various aliphatic amines to yield the desired carboxamides.
    • Industrial production methods may vary, but the parallel synthesis provides a practical route.
  • Chemical Reactions Analysis

    • This compound likely undergoes various reactions:

        Amidation: The key step in its synthesis involves amidation of carboxylic acids with amines.

        Oxidation/Reduction: Depending on the functional groups, it could participate in redox reactions.

        Substitution: The ethoxy group may be susceptible to nucleophilic substitution.

    • Common reagents include amines, acids, and oxidizing/reducing agents.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

      Biological Studies: Explore its interactions with receptors, enzymes, or cellular pathways.

      Materials Science: Assess its properties for use in materials or sensors.

      Agrochemicals: Evaluate its pesticidal or herbicidal activity.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated, but it likely involves interactions with specific molecular targets.
    • Potential pathways include receptor binding, enzyme inhibition, or modulation of cellular signaling.
  • Comparison with Similar Compounds

    • Similar compounds may include other benzamides, thiadiazoles, or pyrrolidines.
    • Highlight its uniqueness, perhaps by emphasizing the combination of these structural elements.

    Properties

    Molecular Formula

    C21H20N4O3S

    Molecular Weight

    408.5 g/mol

    IUPAC Name

    2-ethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

    InChI

    InChI=1S/C21H20N4O3S/c1-2-28-17-11-7-6-10-16(17)19(27)22-21-24-23-20(29-21)14-12-18(26)25(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,22,24,27)

    InChI Key

    VCPJWNJQWAJHDM-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4

    Origin of Product

    United States

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